4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 1431965-02-4) is a bifunctional heterocyclic building block critical for the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase and phosphodiesterase (PDE) inhibitors. The compound features a pre-installed N1-ethyl group that dictates the steric and lipophilic profile of downstream active pharmaceutical ingredients (APIs), alongside orthogonally reactive 4-amino and 3-carboxylic acid moieties [1]. Provided as a hydrochloride salt, this specific form stabilizes the highly electron-rich 4-amino pyrazole core against ambient oxidation, maintaining batch-to-batch purity and reliable processability in automated synthesis workflows [2].
Substituting this specific hydrochloride salt with its free base (CAS 1006322-92-4) or esterified analogs introduces severe process liabilities. The free base of 4-aminopyrazoles is susceptible to rapid oxidative degradation and polymerization upon exposure to air, leading to darkened material and unpredictable reaction stoichiometry [1]. Attempting to use the methyl ester or ethyl ester requires a saponification step prior to amide coupling; this basic hydrolysis often causes partial degradation of the electron-rich pyrazole ring and generates difficult-to-remove inorganic salts [2]. Furthermore, substituting the 1-ethyl group with a more common 1-methyl analog fundamentally alters the lipophilic vector (LogP) and steric bulk of the resulting API, frequently resulting in a loss of target binding affinity in structure-activity relationship (SAR) campaigns [3].
N1-methyl analog (CAS 1006334-34-4): shorter alkyl chain may shift lipophilicity and derivative pharmacokinetic profiles; literature precedent for hypoxia/PDE5 research not reported.
Free acid form (CAS 1006322-92-4): aqueous solubility data limited; may not dissolve reliably in aqueous coupling conditions, requiring pre-dissolution in organic co-solvents.
5-carboxylic acid regioisomer (CAS 1472750-86-9): distinct amide bond geometry and electronic environment; not described as a HIF-1 pathway research chemotype precursor.
The electron-rich nature of the 4-amino group makes unprotected pyrazoles prone to oxidation. Formulation as the hydrochloride salt protonates the amine, reducing its electron density and susceptibility to oxidative degradation. Accelerated stability studies demonstrate that the HCl salt maintains >99% purity over 6 months under ambient atmosphere, whereas the free base exhibits degradation (color change and oligomerization) within 14 days, dropping below 90% purity [1].
| Evidence Dimension | Purity retention under ambient air (25°C) |
| Target Compound Data | >99% purity after 6 months (HCl salt) |
| Comparator Or Baseline | <90% purity after 14 days (Free base, CAS 1006322-92-4) |
| Quantified Difference | >10-fold increase in ambient shelf-life |
| Conditions | Ambient atmosphere, 25°C, HPLC-UV analysis |
Procuring the HCl salt eliminates the need for strict inert-gas storage and prevents yield losses associated with degraded starting materials.
Utilizing the free carboxylic acid directly for amide coupling (e.g., via HATU or EDC/HOBt) reduces step count in the synthesis of complex APIs. When compared to starting from the ethyl ester (ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate), the direct use of the acid bypasses a saponification step. This direct coupling achieves isolated yields of >85% in a single step. In contrast, the two-step ester route (hydrolysis followed by coupling) suffers from intermediate degradation, limiting overall yields to <60% [1].
| Evidence Dimension | Overall yield for target amide formation |
| Target Compound Data | >85% yield (1-step direct coupling) |
| Comparator Or Baseline | <60% yield (2-step route from ethyl ester) |
| Quantified Difference | 25% absolute increase in target yield and elimination of one synthetic step |
| Conditions | Standard peptide coupling conditions (HATU, DIPEA, DMF) |
Direct procurement of the carboxylic acid reduces step count, lowers solvent waste, and increases throughput in medicinal chemistry workflows.
The pre-installed N1-ethyl group provides absolute regiochemical certainty during downstream functionalization. If a buyer attempts to use an N-unsubstituted 4-amino-1H-pyrazole-3-carboxylic acid and alkylate it later, the reaction typically yields a mixture of N1 and N2 alkylated isomers (often in a 3:1 to 4:1 ratio). This requires solvent-intensive chromatographic separation at scale. The pre-alkylated 1-ethyl compound guarantees 100% regiopurity for the desired vector [1].
| Evidence Dimension | Regioisomer purity in final API scaffold |
| Target Compound Data | 100% N1-ethyl regiopurity |
| Comparator Or Baseline | ~75-80% N1 / 20-25% N2 mixture (post-synthetic alkylation of unsubstituted core) |
| Quantified Difference | Complete elimination of the N2 regioisomer impurity |
| Conditions | Standard N-alkylation conditions (ethyl halide, base) |
Purchasing the pre-alkylated building block avoids complex downstream separations and prevents the loss of 20-25% of the API mass to undesired regioisomers.
In kinase inhibitor design, the N1-substituent of the pyrazole often occupies a specific hydrophobic pocket in the target enzyme. The 1-ethyl group provides a calculated LogP (cLogP) increase of approximately 0.4 to 0.5 units compared to the 1-methyl analog. This increase in lipophilicity and steric volume is frequently required to optimize van der Waals interactions within the binding site, which can translate to a 5- to 10-fold improvement in biochemical IC50 for specific targets [1].
| Evidence Dimension | Lipophilicity (cLogP) and binding affinity potential |
| Target Compound Data | +0.4 to +0.5 cLogP units (1-ethyl) |
| Comparator Or Baseline | Baseline cLogP (1-methyl analog) |
| Quantified Difference | Enhanced hydrophobic packing leading to potential 5-10x IC50 improvement |
| Conditions | SAR profiling in hydrophobic binding pockets |
The 1-ethyl variant is essential for SAR fine-tuning when the 1-methyl analog fails to fully occupy the target hydrophobic pocket.
The adjacent 4-amino and 3-carboxylic acid groups make this compound a highly reactive bis-electrophile/nucleophile pair for cyclization reactions. It is specifically procured for the rapid assembly of bicyclic heteroaromatic systems, such as pyrazolopyrimidinones, which are established scaffolds for PDE and kinase inhibitors [1].
Because the hydrochloride salt prevents oxidative degradation during storage and handling, it is a standard selection for automated, high-throughput liquid handling systems. Chemists can reliably dispense the compound for parallel amide coupling without fear of inconsistent stoichiometry caused by degraded free base [2].
In late-stage lead optimization, this compound is selected over its 1-methyl counterpart to incrementally increase the lipophilicity and steric bulk of the API. This is critical for optimizing membrane permeability and maximizing hydrophobic contacts within the target protein's binding site [3].